4-Bromo-2-cyclopropoxy-1-ethylbenzene
Description
4-Bromo-2-cyclopropoxy-1-ethylbenzene is a substituted benzene derivative featuring three distinct functional groups:
- Bromo at position 4 (electron-withdrawing group).
- Cyclopropoxy (O-C₃H₅) at position 2 (a strained ether group).
- Ethyl (C₂H₅) at position 1 (an alkyl substituent).
The compound’s molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.14 g/mol.
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxy-1-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |
InChI Key |
XCJBGZKTFFMANF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropoxy-1-ethylbenzene typically involves multiple steps, starting from benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyclopropoxy group . The ethyl group can be added via a Friedel-Crafts alkylation reaction using ethyl chloride (C₂H₅Cl) and aluminum chloride (AlCl₃) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-cyclopropoxy-1-ethylbenzene.
Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2-cyclopropoxy-1-ethylbenzene.
Substitution: Formation of 4-hydroxy-2-cyclopropoxy-1-ethylbenzene.
Scientific Research Applications
4-Bromo-2-cyclopropoxy-1-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxy-1-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The bromine atom and cyclopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Bromo-2-cyclopropoxy-1-ethylbenzene with three analogs:
Key Differences and Implications
Cyclopropoxy (directly bonded to the cyclopropane ring) is less bulky than cyclopropylmethoxy (which includes a CH₂ spacer), reducing steric strain in the target compound .
Electronic Effects :
- The cyclopropoxy group introduces ring strain (60° bond angles), enhancing reactivity in ring-opening reactions compared to unstrained ethers like ethoxy .
- Bromo at position 4 directs electrophilic substitution to positions 3 and 5, common across all analogs .
Physical Properties :
- The target compound’s higher molecular weight (241.14 g/mol vs. 215.10 g/mol for ethoxy analogs) suggests a higher boiling point and lower volatility.
- Ethyl substitution increases lipophilicity, improving membrane permeability in biological systems .
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